tert-Butyl 4-(5-hydroxypent-1-yn-1-yl)benzoate
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Overview
Description
tert-Butyl 4-(5-hydroxypent-1-yn-1-yl)benzoate: is an organic compound with the molecular formula C14H20O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group and the benzene ring is substituted with a 5-hydroxypent-1-yn-1-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5-hydroxypent-1-yn-1-yl)benzoate typically involves the esterification of 4-(5-hydroxypent-1-yn-1-yl)benzoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger quantities of reactants. The use of solid acid catalysts in a packed bed reactor can also improve the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(5-hydroxypent-1-yn-1-yl)benzoate can undergo oxidation reactions, particularly at the hydroxyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced at the alkyne group to form the corresponding alkene or alkane. Hydrogenation using palladium on carbon (Pd/C) is a typical method for this transformation.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions. Nitration, sulfonation, and halogenation are common examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alkenes or alkanes
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
Chemistry: tert-Butyl 4-(5-hydroxypent-1-yn-1-yl)benzoate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ester functionality allows for polymerization reactions, leading to materials with desirable properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-hydroxypent-1-yn-1-yl)benzoate depends on its specific application. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- tert-Butyl 4-(5-hydroxypent-2-yn-1-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-hydroxypent-2-yn-1-yl)benzoate
- tert-Butyl 4-(5-hydroxypent-2-yn-1-yl)phenylcarbamate
Uniqueness: tert-Butyl 4-(5-hydroxypent-1-yn-1-yl)benzoate is unique due to the specific positioning of the hydroxyl and alkyne groups on the pentyl chain. This unique structure imparts distinct reactivity and properties compared to its analogs. For example, the presence of the alkyne group allows for cycloaddition reactions, which are not possible with saturated analogs.
Properties
Molecular Formula |
C16H20O3 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl 4-(5-hydroxypent-1-ynyl)benzoate |
InChI |
InChI=1S/C16H20O3/c1-16(2,3)19-15(18)14-10-8-13(9-11-14)7-5-4-6-12-17/h8-11,17H,4,6,12H2,1-3H3 |
InChI Key |
HODBNQCSISHDPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C#CCCCO |
Origin of Product |
United States |
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